molecular formula C11H13BrO3S B1487615 Methyl 4-(4-bromobenzenesulfinyl)butanoate CAS No. 1250092-90-0

Methyl 4-(4-bromobenzenesulfinyl)butanoate

Cat. No. B1487615
M. Wt: 305.19 g/mol
InChI Key: DENQGBKLNKIPCP-UHFFFAOYSA-N
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Description

“Methyl 4-(4-bromobenzenesulfinyl)butanoate” is a chemical compound with the molecular formula C11H13BrO3S . It has a molecular weight of 305.19 g/mol.

Physical and Chemical Properties This compound is typically in powder form . The storage temperature is room temperature .

Scientific Research Applications

1. Synthesis and Reaction Studies

  • Chemical Synthesis and Reaction Mechanisms: Methyl 4-(4-bromobenzenesulfinyl)butanoate is involved in various chemical synthesis processes. For example, in the synthesis of enantiomerically pure n-alkyl 4-bromobenzenesulfinates, this compound plays a critical role in obtaining high yield and purity (Nicoud & Cherkaoui, 1995). Similarly, in the synthesis of 6-Methyl-9-propyldibenzothiophene-4-ol, the bromination of certain benzene derivatives forms key intermediates necessary for the final compound (Eisenbraun, 1990); (Eisenbraun, 1991).

2. Catalytic and Chemical Kinetics Studies

  • Catalysis and Reaction Kinetics: The compound finds its application in studies related to catalysis and reaction kinetics. It has been used in the study of reactions in micellar solutions, providing insights into the micellar kinetic effects and reaction dynamics (Muñoz et al., 2003); (Muñoz et al., 2004); (Rodríguez et al., 2007).

3. Applications in Novel Synthesis Methods

  • Development of Novel Synthesis Methods: Research involving methyl 4-(4-bromobenzenesulfinyl)butanoate has contributed to developing new synthesis methods for complex organic compounds. For instance, in the synthesis of the key intermediate of coenzyme Q10, this compound is essential for the successful coupling reaction with solanesyl bromide (Mu et al., 2011).

4. Exploration in Organic Chemical Synthesis

  • Role in Organic Chemical Synthesis: This compound has been utilized in various organic synthesis methods, such as in the nickel-catalyzed cross-coupling of aryl halides with alkyl halides. This demonstrates its significance in the field of organic chemistry and its versatility in different reactions (Everson et al., 2014).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-(4-bromophenyl)sulfinylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3S/c1-15-11(13)3-2-8-16(14)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENQGBKLNKIPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCS(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-bromobenzenesulfinyl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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